![molecular formula C16H15N3O3 B5791186 2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5791186.png)
2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(4-nitrophenoxy)-2-methyl-1-[2-(4-nitrophenoxy)ethyl]benzimidazole or NVP-BEZ235. It is a dual inhibitor of PI3K and mTOR, which are two important signaling pathways involved in the regulation of cell growth and survival.
作用機序
2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole inhibits the PI3K/mTOR signaling pathway by binding to the ATP-binding site of both PI3K and mTOR. This leads to the inhibition of downstream signaling pathways that regulate cell growth and survival. The compound also induces autophagy by inhibiting the Akt/mTOR pathway, which is involved in the regulation of autophagy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole depend on the specific application and concentration used. In cancer research, this compound has been shown to induce cell death, inhibit tumor growth, and reduce metastasis. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and reduce inflammation. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce glucose levels.
実験室実験の利点と制限
One of the advantages of using 2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole in lab experiments is its dual inhibition of PI3K and mTOR, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of 2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole. One potential direction is the development of more potent and selective inhibitors of PI3K and mTOR. Another direction is the investigation of the compound's potential applications in other diseases such as cardiovascular diseases and infectious diseases. Additionally, the development of new formulations that improve the solubility and bioavailability of the compound may also be explored.
合成法
The synthesis of 2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole involves the reaction of 2-methylbenzimidazole with 4-nitrophenoxyacetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction takes place in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature. The product is then purified by column chromatography using a suitable eluent.
科学的研究の応用
2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer cells. It has also been shown to induce autophagy, a process that promotes cell death in cancer cells. In neurodegenerative diseases, 2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole has been shown to protect neurons from oxidative stress and reduce inflammation. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce glucose levels.
特性
IUPAC Name |
2-methyl-1-[2-(4-nitrophenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-12-17-15-4-2-3-5-16(15)18(12)10-11-22-14-8-6-13(7-9-14)19(20)21/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELBMTPOEINEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

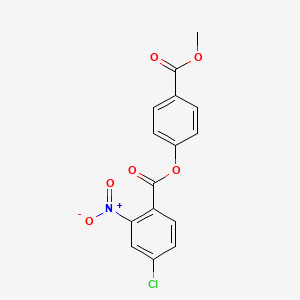
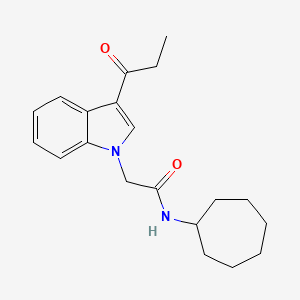
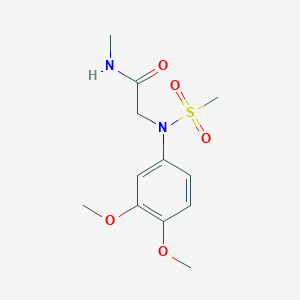



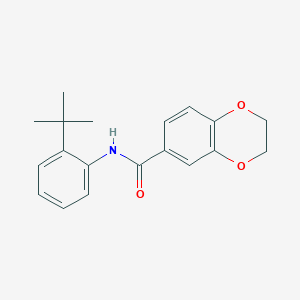
![2-chloro-1-methyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5791181.png)

![N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5791185.png)
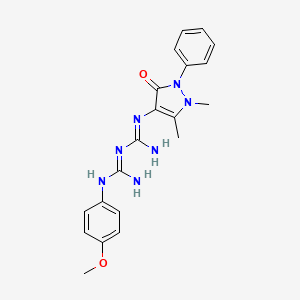

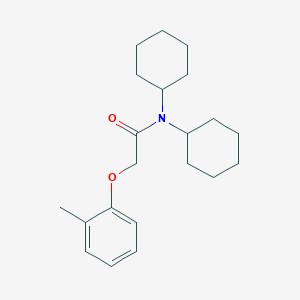
![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5791212.png)